3,5,5-Trimethyl-1-hexene

Vue d'ensemble

Description

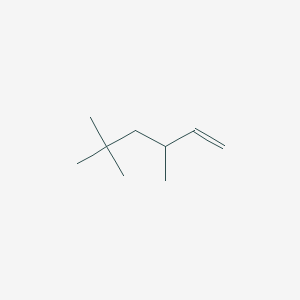

3,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C9H18. It is a colorless liquid with a distinct odor and is primarily used as an intermediate in organic synthesis. The compound is also known by its IUPAC name, 3,5,5-trimethylhex-1-ene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethyl-1-hexene can be synthesized through the methylation of 1-hexene. This process involves the addition of methyl groups to the 1-hexene molecule under specific reaction conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a similar methylation process, often involving catalysts to enhance the reaction efficiency. The reaction is typically carried out at elevated temperatures and pressures to achieve optimal yields .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed:

Oxidation: Alcohols and ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Applications De Recherche Scientifique

3,5,5-Trimethyl-1-hexene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3,5,5-Trimethyl-1-hexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions can affect cellular processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

3,5,5-Trimethyl-1-hexanol: A related compound with similar structural features but different functional groups.

3,7-Dimethyl-1-octene: Another alkene with a similar carbon backbone but different methyl group positions.

Uniqueness: 3,5,5-Trimethyl-1-hexene is unique due to its specific methyl group positions, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications .

Activité Biologique

3,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C9H18, recognized for its distinct chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and applications in various fields, supported by data tables and research findings.

Overview of this compound

This compound is a colorless liquid primarily utilized as an intermediate in organic synthesis. It is synthesized through the methylation of 1-hexene and possesses unique structural characteristics due to the positioning of its methyl groups. This compound has garnered attention for its potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

- Methylation of 1-Hexene : A common method where methyl groups are added under specific conditions.

- Catalytic Processes : Industrial production often employs catalysts to enhance reaction efficiency at elevated temperatures and pressures.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and biochemical pathways. It acts as a substrate for enzymatic reactions that can influence cellular processes.

Case Studies

- Volatile Organic Compounds (VOCs) in Wheat Diseases : A study indicated that wheat plants infected with pathogens emitted significant amounts of volatile compounds, including 3,5,5-trimethyl-2-hexene. This finding suggests that such VOCs could be instrumental in classifying wheat diseases and could lead to advancements in real-time disease detection methods .

- Toxicological Assessments : Research conducted by the National Toxicology Program explored the biological effects of compounds similar to this compound in recycled tire crumb rubber. The study utilized both in vitro and in vivo systems to assess potential human exposure and toxicity .

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol |

| Physical State | Liquid |

| Applications | Intermediate in organic synthesis |

| Potential Biological Activity | Enzyme interaction |

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation : Can produce alcohols or ketones using agents like potassium permanganate.

- Reduction : Can be reduced to saturated hydrocarbons using hydrogen gas in the presence of palladium catalysts.

These reactions highlight its versatility in synthetic chemistry and potential applications in drug development.

Comparison with Similar Compounds

This compound's unique structure differentiates it from related compounds such as:

- 3,5,5-trimethyl-1-hexanol : Similar structure but different functional groups.

- 3,7-Dimethyl-1-octene : Shares a carbon backbone but differs in methyl group positioning.

Propriétés

IUPAC Name |

3,5,5-trimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUVHFRSRTSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863365 | |

| Record name | 3,5,5-Trimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 1-Hexene, 3,5,5-trimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4316-65-8 | |

| Record name | 1-Hexene, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5-Trimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,5,5-Trimethyl-1-hexene challenging to polymerize using conventional Ziegler-Natta catalysts?

A: The bulky substituent on the side chain of this compound (TM1H) poses a challenge during polymerization with traditional Ziegler-Natta catalysts. This steric hindrance results in a significantly slower polymerization rate compared to less substituted alpha-olefins. []

Q2: How does the presence of this compound affect copolymerization with other monomers like 2-butene?

A: Research has shown that copolymerization of TM1H with 2-butene using a Ziegler-Natta catalyst leads to a phenomenon called "monomer-isomerization copolymerization". [] This process yields copolymers containing units derived from both the original 1-olefin (TM1H) and isomerized products. Interestingly, this method allows for the synthesis of copolymers enriched in α-carbon-branched 1-alkene units over a wide range of comonomer feed ratios. []

Q3: Can chiral Ziegler-Natta catalysts be used to achieve kinetic resolution of racemic this compound?

A: Yes, enantiopure C1-symmetric metallocene catalysts have demonstrated the ability to kinetically resolve chiral α-olefins, including this compound. [, ] These catalysts exhibit different reactivity towards each enantiomer of the racemic monomer, leading to a polymer enriched in one enantiomer and unreacted monomer enriched in the other.

Q4: How does the structure of the chiral catalyst influence the selectivity of the kinetic resolution of this compound?

A: Research suggests that modifying the substituents on the cyclopentadienyl ligands of the chiral catalyst can impact the selectivity of the kinetic resolution. For instance, replacing the "methylneopentyl" substituent with an "ethylneopentyl" group led to a modest increase in selectivity for this compound. [] This highlights the importance of fine-tuning catalyst structure to optimize enantiomeric separation.

Q5: What is the role of site epimerization in the kinetic resolution of chiral α-olefins using these specialized catalysts?

A: Site epimerization, referring to the polymer chain's ability to change its orientation before the next monomer addition, plays a significant role in the kinetic resolution process. Studies comparing different catalysts have shown that higher site epimerization efficiency doesn't necessarily correlate with improved selectivity for this compound. [] This suggests that other factors, such as the specific interactions between the catalyst and the monomer, might be more critical in determining the overall resolution effectiveness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.